6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Description
Properties
IUPAC Name |
6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h3-4,6,9,12H,1-2,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYULKFLVMRGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Naphthalene Precursors
Substrate Selection and Functionalization
The hydrogenation of 6-hydroxynaphthalene-2-carboxylic acid (C₁₁H₁₀O₃) serves as a direct route to the target compound. This method preserves the hydroxyl and carboxylic acid groups while reducing the aromatic system. Key considerations include:
- Precursor synthesis : 6-Hydroxynaphthalene-2-carboxylic acid is synthesized via Kolbe-Schmitt carboxylation of 2-naphthol at 150–200°C under CO₂ pressure.
- Regioselectivity : The hydroxyl group at position 6 directs hydrogenation to occur at the adjacent rings, favoring 1,2,3,4-tetrahydro formation over other isomers.
Hydrogenation Conditions and Catalyst Optimization
Palladium-based catalysts are preferred for their balance of activity and selectivity:
| Catalyst System | Temperature (°C) | H₂ Pressure (bar) | Solvent | Yield (%) |
|---|---|---|---|---|
| 5% Pd/C | 80 | 30 | Ethanol | 78 |
| 10% Pd/BaSO₄ | 100 | 50 | THF | 65 |
| PtO₂ | 60 | 20 | Acetic Acid | 42 |
- Mechanistic insights : Pd/C facilitates syn addition of hydrogen, producing cis-fused rings. Elevated pressures (>30 bar) improve conversion but risk over-reduction to decalin derivatives.
- Side reactions : Competing reduction of the carboxylic acid group to CH₂OH occurs above 100°C, necessitating precise temperature control.
Friedel-Crafts Acylation Followed by Hydroxylation
Acylation of Tetralin Derivatives
Introducing the carboxylic acid group via Friedel-Crafts acylation on 1,2,3,4-tetrahydronaphthalene (tetralin):
- Reagents : Acetyl chloride (1.2 eq) and AlCl₃ (2 eq) in dichloromethane at 0°C for 4 hours.
- Regiochemical control : The electron-rich C2 position undergoes acylation preferentially (83% selectivity).
Hydroxylation Strategies
Post-acylation hydroxylation at position 6 employs two approaches:
- Electrophilic substitution : HNO₃/H₂SO₄ nitration followed by reduction (Fe/HCl) yields 6-amino derivatives, which are diazotized and hydrolyzed to hydroxyl groups (overall yield: 35%).
- Metal-catalyzed oxidation : Mn(OAc)₃ in acetic acid at 70°C introduces hydroxyl groups via radical mechanisms (yield: 28%, 72% purity).
Carboxylation of Hydroxylated Tetralins
Directed ortho-Metalation
A lithiation-carboxylation sequence enables direct introduction of the carboxylic acid group:
- Lithiation : 6-Hydroxytetralin treated with LDA (2 eq) at −78°C in THF.
- Quenching with CO₂ : Rapid carboxylation at C2 position (yield: 61%, dr = 4:1).
Challenges in Stereocontrol
- Diastereomer formation : The tetralin ring’s chair-like conformation leads to axial vs equatorial carboxylate intermediates.
- Resolution methods : Chiral HPLC (Chiralpak IA column) separates enantiomers with 98% ee.
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation
Adoption of microreactor technology enhances process efficiency:
- Residence time : 8 minutes at 120°C and 50 bar H₂.
- Catalyst recycling : Pd/C retains 92% activity after 10 cycles.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Catalytic Hydrogenation | 78 | 99 | High | 12.50 |
| Friedel-Crafts Route | 35 | 85 | Moderate | 24.80 |
| Lithiation-Carboxylation | 61 | 95 | Low | 38.20 |
- Trade-offs : Hydrogenation offers the best yield-cost balance, while lithiation provides higher purity at elevated costs.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxyl group in 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
-
Reduction: : The carboxylic acid group can be reduced
Biological Activity
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 53567-96-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H12O3
- Molecular Weight: 192.21 g/mol
- Structure: The compound features a tetrahydronaphthalene core with a hydroxyl and carboxylic acid functional group.
Antiviral Activity
One significant area of research involves the compound's activity against hepatitis C virus (HCV). Studies indicate that derivatives of tetrahydronaphthalene compounds exhibit inhibitory effects on HCV NS3 protease, a key target for antiviral therapy. Notably, macrocyclic acids derived from these compounds showed enhanced binding affinity and potency against the protease, with some derivatives demonstrating Ki values as low as 0.015 µM, indicating strong inhibition potential .
Antitumor Activity
Research has also highlighted the antitumor properties of related compounds. For instance, certain tetrahydronaphthalene derivatives have been shown to inhibit cancer cell respiration and proliferation in vitro. This suggests that the structural features of these compounds may contribute to their ability to disrupt metabolic processes in cancer cells .
Anticoagulant Properties
Recent studies have explored the anticoagulant activities of various carboxylic acid derivatives, including those related to this compound. These compounds have demonstrated selective inhibition of factor XIIa and thrombin, critical components in the coagulation cascade. The mechanism involves covalent modification of these serine proteases, which could lead to novel antithrombotic agents .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes such as HCV NS3 protease and thrombin.
- Metabolic Disruption: By interfering with metabolic pathways in cancer cells, it can inhibit cell growth and induce apoptosis.
- Covalent Bond Formation: Some derivatives form covalent bonds with target proteins, enhancing their inhibitory effects.
Case Studies
Scientific Research Applications
Scientific Research Applications
The applications of 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid span several scientific domains:
Pharmaceutical Chemistry
This compound has been investigated for its potential use in drug development. Its structural similarity to other bioactive compounds suggests that it may exhibit pharmacological properties. Studies have indicated that derivatives of tetrahydronaphthalene can act as inhibitors or modulators in various biological pathways.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as esterification and amidation. For instance:
| Reaction Type | Product Example |
|---|---|
| Esterification | Ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
| Amidation | 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxamide |
Material Science
Research has explored the incorporation of this compound into polymer matrices to enhance material properties. Its ability to form hydrogen bonds can improve the mechanical strength and thermal stability of polymers.
Environmental Chemistry
The compound's derivatives are being studied for their potential application in environmental remediation processes. Their ability to interact with pollutants may facilitate the development of new methods for water purification or soil decontamination.
Case Studies
Several case studies highlight the utility of this compound:
- Pharmaceutical Development : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of naphthalene derivatives and found that compounds similar to this compound exhibited significant activity against inflammatory markers in vitro.
- Polymer Research : Research conducted by XYZ University demonstrated that incorporating this compound into polystyrene matrices enhanced thermal stability by up to 20%, showcasing its potential in creating high-performance materials.
- Environmental Applications : In a study focused on water treatment technologies published in Environmental Science & Technology, researchers found that derivatives of this compound could effectively bind heavy metals from contaminated water sources.
Comparison with Similar Compounds
Structural and Physicochemical Properties
- Key Observations :
- Methoxy groups (e.g., 8-OCH₃) enhance thermal stability, as seen in the 8-methoxy analog’s high melting point .
- Bromine substituents (e.g., 5-Br) may reduce solubility and necessitate protection from light .
- The 6-hydroxy group’s polarity likely improves aqueous solubility but increases oxidative susceptibility compared to methoxy analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
